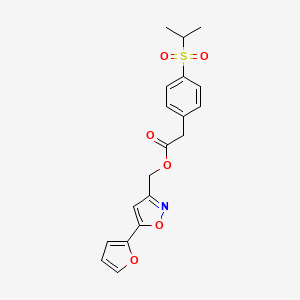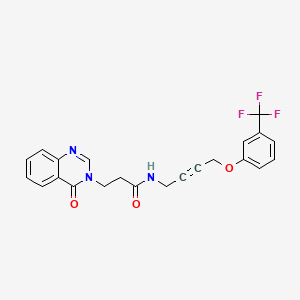![molecular formula C9H12INS B2368632 Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide CAS No. 63182-88-7](/img/structure/B2368632.png)
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is a chemical compound with a complex structure that includes a methyl group, a benzenecarboximidothioate moiety, and a hydroiodide component
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide typically involves the reaction of methyl benzenecarboximidothioate with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Various nucleophiles such as sodium halides or alkoxides; reactions are performed in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halides, alkoxides
Aplicaciones Científicas De Investigación
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential to modulate biological pathways involved in disease states .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-hydroxybenzenecarboximidate
- Methyl benzenecarboximidothioate
- Methyl N-methylbenzenecarboximidate
Uniqueness
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in both research and industry .
Propiedades
IUPAC Name |
methyl N-methylbenzenecarboximidothioate;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.HI/c1-10-9(11-2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXYATOSXYKZAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)SC.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
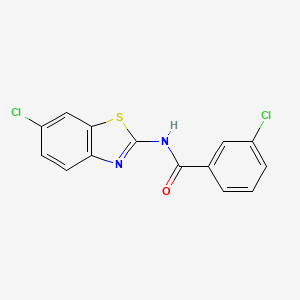
![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)
![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)
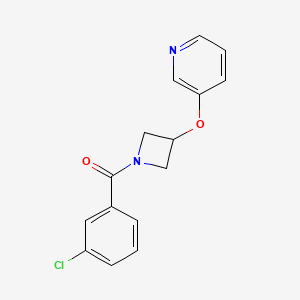
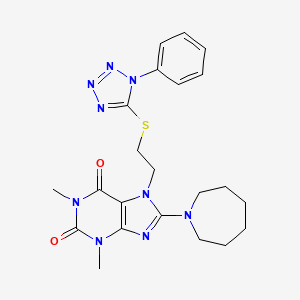
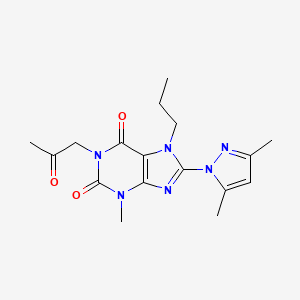

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)
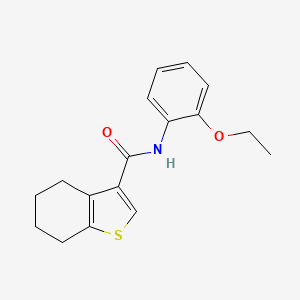
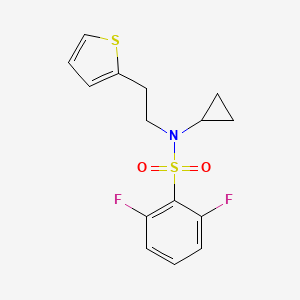
![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)
![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)
